molecular formula C14H18FNO4 B1446942 4-Fluoro-4-phenylazepane, oxalic acid CAS No. 1803583-19-8

4-Fluoro-4-phenylazepane, oxalic acid

Cat. No.: B1446942
CAS No.: 1803583-19-8
M. Wt: 283.29 g/mol
InChI Key: MCUCNRAYNLSMRS-UHFFFAOYSA-N
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Description

4-Fluoro-4-phenylazepane, oxalic acid is a chemical compound with the molecular formula C14H18FNO4 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-phenylazepane, oxalic acid typically involves the reaction of 4-Fluoro-4-phenylazepane with oxalic acid. The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-phenylazepane, oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-4-phenylazepane, oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-phenylazepane, oxalic acid involves its interaction with molecular targets and pathways. The fluorine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4-phenylpiperidine: Similar structure but with a six-membered ring.

    4-Fluoro-4-phenylmorpholine: Contains an oxygen atom in the ring instead of nitrogen.

    4-Fluoro-4-phenylpyridine: Pyridine ring with a fluorine and phenyl group.

Uniqueness

4-Fluoro-4-phenylazepane, oxalic acid is unique due to its seven-membered azepane ring, which provides distinct chemical properties and reactivity compared to six-membered or oxygen-containing rings. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-fluoro-4-phenylazepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.C2H2O4/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,14H,4,7-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUCNRAYNLSMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(C2=CC=CC=C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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